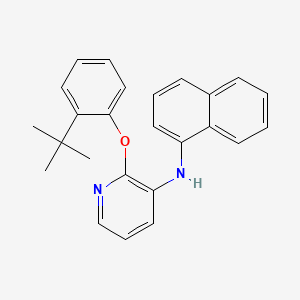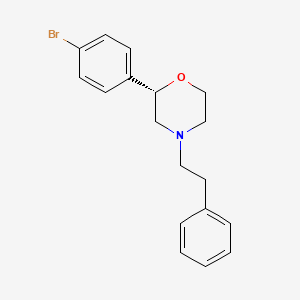![molecular formula C23H21NO3 B14195618 3-[2-(4-Methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one CAS No. 919083-18-4](/img/structure/B14195618.png)
3-[2-(4-Methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- is an organosulfur compound with a complex structure that includes a quinoline ring system. This compound is part of the broader class of thioureas, which are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- typically involves the reaction of aniline derivatives with carbon disulfide in an aqueous medium. This method allows for the efficient formation of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .
Industrial Production Methods
On an industrial scale, thioureas are often produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is widely used due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted thioureas, guanidines, and other sulfur-containing compounds .
Scientific Research Applications
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its potential use in the treatment of diseases such as Alzheimer’s and tuberculosis.
Industry: Utilized in the production of photographic films, dyes, elastomers, plastics, and textiles.
Mechanism of Action
The mechanism of action of Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes such as α-amylase, α-glucosidase, acetylcholinesterase, and butyrylcholinesterase.
Radical Scavenging: Acts as an antioxidant by scavenging free radicals such as 2,2-diphenyl-1-picrylhydrazyl and 2,2’-Azino-bis (3-ethylbenzothiazoline-6-sulfonic acid).
Electron Donor-Acceptor Complex: Functions as a pre-catalyst in electron donor-acceptor complex catalysis, facilitating the formation of iminyl radical intermediates from oxime esters.
Comparison with Similar Compounds
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- can be compared with other similar compounds such as:
Urea: Structurally similar but contains an oxygen atom instead of sulfur.
Selenourea: Contains selenium instead of sulfur.
Isothiourea: A tautomeric form of thiourea with different chemical properties.
These comparisons highlight the unique properties of Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- in terms of its chemical reactivity and applications.
Properties
CAS No. |
919083-18-4 |
|---|---|
Molecular Formula |
C23H21NO3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C23H21NO3/c1-17(16-22(25)18-8-4-3-5-9-18)24-21-10-6-7-11-23(21)27-20-14-12-19(26-2)13-15-20/h3-16,24H,1-2H3 |
InChI Key |
BWTFHKHREKIIFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiourea, [3-fluoro-4-[methyl(phenylmethyl)amino]phenyl]-](/img/structure/B14195540.png)
![Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]-](/img/structure/B14195546.png)
![2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile](/img/structure/B14195554.png)
![N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B14195555.png)

![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoic acid](/img/structure/B14195568.png)

![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(trimethylsilyl)selanyl]trisilane](/img/structure/B14195574.png)


![5-Methyl-N-[2-(piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195612.png)
![Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]-](/img/structure/B14195620.png)
![N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14195624.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-bromobenzamide](/img/structure/B14195630.png)
